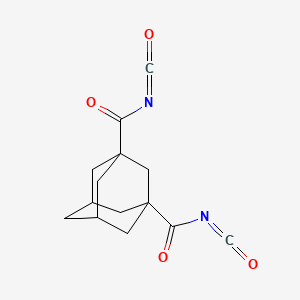

1,3-Adamantanedicarbonyl diisocyanate

Description

1,3-Adamantanedicarbonyl diisocyanate is a rigid, bicyclic aliphatic diisocyanate derived from adamantane, a diamondoid hydrocarbon known for its exceptional thermal stability and structural rigidity. Its synthesis typically involves the conversion of 1,3-adamantanedicarboxylic acid (CAS 39269-10-8, molecular weight 224.25 g/mol) to its corresponding diacyl chloride using thionyl chloride, followed by azide-mediated Curtius rearrangement or safer alternatives like diphenylphosphoryl azide (DPPA) to avoid toxic reagents . The compound’s adamantane core imparts high symmetry and resistance to thermal degradation, making it suitable for high-performance polymers such as polyimides and polyurethanes .

Key properties include:

- Molecular formula: C₁₄H₁₂N₂O₂ (based on diacyl chloride precursor, C₁₄H₁₈Cl₂O₂) .

- Thermal stability: Polymers incorporating adamantane moieties exhibit decomposition temperatures exceeding 400°C .

- UV transparency: Adamantane-containing polymers show low UV absorption, ideal for optical applications .

Properties

IUPAC Name |

adamantane-1,3-dicarbonyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-7-15-11(19)13-2-9-1-10(4-13)5-14(3-9,6-13)12(20)16-8-18/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQXDZNAUZHXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)N=C=O)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Adamantanedicarbonyl diisocyanate can be synthesized through several methods. One common approach involves the reaction of 1,3-adamantanedicarbonyl dichloride with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired diisocyanate .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-based methods due to their efficiency and scalability. The process includes the purification of the final product to remove any impurities that may affect its performance in subsequent applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Adamantanedicarbonyl diisocyanate undergoes various chemical reactions, including:

Polymerization: Reacts with diols or polyols to form polyurethanes.

Substitution: Can undergo nucleophilic substitution reactions with amines to form ureas.

Addition: Reacts with alcohols to form carbamates.

Common Reagents and Conditions

Diols/Polyols: Used in polymerization reactions to form polyurethanes.

Amines: Employed in substitution reactions to produce ureas.

Alcohols: React with the isocyanate groups to form carbamates.

Major Products Formed

Polyurethanes: Versatile polymers used in foams, coatings, and adhesives.

Ureas: Compounds with applications in pharmaceuticals and agriculture.

Carbamates: Used in the production of pesticides and pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Ureas and Derivatives

ADDI is instrumental in synthesizing various urea derivatives, which have shown potential as pharmaceutical agents. For instance, 1,3-disubstituted ureas derived from ADDI have been studied for their inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in blood pressure regulation and inflammation. Compounds such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) have demonstrated significant biological activity, making them candidates for treating hypertension and inflammatory diseases .

1.2. Antituberculosis Activity

Research has indicated that adamantyl-functionalized ureas exhibit antituberculosis properties. Specifically, studies have focused on the synthesis of 1-adamantyl-3-heteroaryl ureas, which possess improved pharmacokinetic profiles compared to traditional therapies. The incorporation of ADDI in these compounds enhances their efficacy against drug-resistant strains of tuberculosis .

Polymer Science

2.1. Production of Polyurethanes

ADDI serves as a valuable monomer in the production of polyurethanes. Its diisocyanate functionality allows for the formation of urethane linkages when reacted with polyols. This application is particularly relevant in creating flexible foams, coatings, adhesives, and elastomers used in various consumer products .

2.2. Nanoparticle Functionalization

The unique adamantane structure of ADDI facilitates its use in modifying nanoparticles for biomedical applications. For example, it can be utilized to functionalize silica nanoparticles through thiol-isocyanate reactions, leading to the development of stable nanoparticle vesicles. These modified nanoparticles can serve as drug delivery systems or imaging agents in medical diagnostics .

Materials Engineering

3.1. Coatings and Sealants

ADDI's reactivity with various substrates makes it suitable for formulating advanced coatings and sealants that require enhanced durability and chemical resistance. Its incorporation into formulations can improve adhesion properties and provide a robust protective layer against environmental factors .

3.2. Thermoplastic Elastomers

In materials engineering, ADDI is explored for developing thermoplastic elastomers (TPEs) that combine the elasticity of rubber with the processability of plastics. This dual functionality is achieved through the strategic incorporation of ADDI into copolymer systems, enhancing mechanical properties while maintaining flexibility .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,3-Adamantanedicarbonyl diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of polyurethanes, ureas, and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Diisocyanates

Analysis of Comparative Features

Mechanical Performance :

- Rigidity : this compound’s adamantane core provides superior rigidity compared to aromatic diisocyanates like 4,4'-MDI and 2,4-TDI. For instance, polyurethanes derived from 1,4-PDI (a rigid aromatic diisocyanate) exhibit a 300% modulus of 23.4 MPa, but adamantane-based polymers are expected to surpass this due to their three-dimensional symmetry and reduced chain mobility .

- Phase Separation : Aliphatic diisocyanates like HDI promote phase separation in polyurethanes, enhancing mechanical properties, but adamantane derivatives offer additional thermal stability .

Thermal and Chemical Stability :

- Adamantane-based polymers demonstrate decomposition temperatures >400°C, outperforming aromatic diisocyanates (e.g., 4,4'-MDI at ~250°C) due to the adamantane moiety’s resistance to oxidative degradation .

- Unlike aromatic diisocyanates, adamantane derivatives lack conjugated π-systems, reducing UV absorption and enabling applications in transparent films .

Synthetic Challenges :

- Traditional synthesis routes for adamantane diisocyanates involve toxic reagents like thionyl chloride and sodium azide. Modern methods using DPPA improve safety and yield . In contrast, HDI and TDI are produced via phosgenation, posing environmental and safety risks .

Biological Activity

1,3-Adamantanedicarbonyl diisocyanate (ADC-DI) is a compound characterized by its unique adamantane structure and the presence of two isocyanate functional groups. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the biological activity of ADC-DI, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₈N₂O₂

- CAS Number : 135965-50-3

The adamantane core provides stability and unique steric properties, while the isocyanate groups allow for reactivity with nucleophiles, making it suitable for various biological applications.

The biological activity of ADC-DI primarily stems from its ability to interact with biological macromolecules. The isocyanate groups can react with amino acids in proteins, leading to modifications that may alter protein function. This reactivity can result in:

- Protein Modification : Isocyanates can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or altered receptor activity.

- Antimicrobial Activity : Preliminary studies suggest that ADC-DI may exhibit antimicrobial properties by disrupting microbial cell wall integrity or inhibiting essential enzymes.

Case Studies

- Occupational Exposure and Respiratory Health : A study highlighted the relationship between isocyanate exposure and respiratory conditions such as asthma. Although not exclusively focused on ADC-DI, it emphasized the potential health risks associated with exposure to isocyanates in industrial settings . The findings indicated that even low concentrations could trigger respiratory issues, underscoring the importance of understanding the biological effects of compounds like ADC-DI.

- Antimicrobial Testing : In vitro studies have been conducted to evaluate the antimicrobial properties of various isocyanate compounds. While specific data on ADC-DI is limited, related compounds have shown promising results against bacterial strains, suggesting that ADC-DI may also possess similar activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Data Table: Summary of Biological Activities

Research Findings

Recent research has focused on the synthesis and application of derivatives of isocyanates, including ADC-DI. These studies explore:

- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity while minimizing environmental impact.

- Therapeutic Applications : Investigations into ADC-DI's potential as a scaffold for drug development are ongoing, particularly in targeting diseases linked to protein misfolding or enzyme dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.